Methyl 9-oxodec-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxodec-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAOBTJERLDAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707390 | |

| Record name | Methyl 9-oxodec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-64-6 | |

| Record name | Methyl 9-oxodec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 9-oxodec-2-enoate CAS 1189-64-6 literature review

An In-depth Technical Guide to Methyl 9-oxodec-2-enoate (CAS 1189-64-6)

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 9-oxodec-2-enoate is a methylated derivative of (E)-9-oxodec-2-enoic acid (9-ODA), a principal component of the queen mandibular pheromone (QMP) in the honeybee, Apis mellifera. As a key semiochemical, it plays a crucial role in regulating the complex social structure of the honeybee colony. This technical guide provides a comprehensive overview of Methyl 9-oxodec-2-enoate, covering its chemical properties, biological significance, synthesis methodologies, and analytical protocols. Designed for researchers, chemists, and professionals in drug development, this document synthesizes current literature to offer field-proven insights and robust procedural frameworks.

Introduction and Biological Context

Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is most notable as the methyl ester of 9-oxodec-2-enoic acid (9-ODA). 9-ODA is a cornerstone of the Queen Mandibular Pheromone (QMP), a complex chemical blend that governs much of a honeybee colony's social order.[1][2] The queen bee secretes QMP to signal her presence, reproductive status, and dominance. This pheromone blend inhibits the rearing of new queens, suppresses ovarian development in worker bees, and acts as a powerful sex attractant for drones during nuptial flights.[1][2][3]

While 9-ODA is the most abundant and studied component, its methyl ester, Methyl 9-oxodec-2-enoate, is also reported to be biologically active.[4] The study of this and other pheromone components is vital for understanding chemical communication in social insects and holds potential for applications in agriculture, such as in bee management and the development of novel pest control strategies. For researchers in drug development, natural products like pheromones offer unique chemical scaffolds and insights into ligand-receptor interactions that can inspire new therapeutic designs.

Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and application.

Key Identifiers

| Property | Value | Source |

| CAS Number | 1189-64-6 | [5] |

| IUPAC Name | methyl 9-oxodec-2-enoate | [5] |

| Molecular Formula | C₁₁H₁₈O₃ | [5] |

| Molecular Weight | 198.26 g/mol | [5] |

| Canonical SMILES | CC(=O)CCCCCC=CC(=O)OC | [5] |

| InChIKey | HMAOBTJERLDAIN-UHFFFAOYSA-N | [5] |

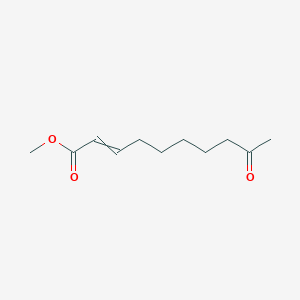

Chemical Structure

The structure of Methyl 9-oxodec-2-enoate features a ten-carbon chain with a ketone group at the 9-position and an α,β-unsaturated methyl ester at the terminus.

Caption: Chemical structure of Methyl 9-oxodec-2-enoate.

The Queen Mandibular Pheromone (QMP) Complex

Methyl 9-oxodec-2-enoate does not act in isolation. It is the esterified form of 9-ODA, the primary component of a synergistic five-part pheromone blend (QMP) that collectively regulates colony behavior.[6][7]

The core components of QMP are:

-

(E)-9-Oxodec-2-enoic acid (9-ODA): The most abundant component, it strongly inhibits queen rearing and worker ovary development and is a primary sex attractant.[1][3]

-

(R,E)-(-)-9-Hydroxydec-2-enoic acid (-9-HDA): Promotes swarm stability and has a calming effect.[1]

-

(S,E)-(+)-9-Hydroxydec-2-enoic acid (+9-HDA): The biological role is less defined but is part of the natural blend.

-

Methyl p-hydroxybenzoate (HOB): Acts synergistically with the other components.[6]

-

4-Hydroxy-3-methoxyphenylethanol (HVA): Another synergistic component that enhances the signal of a mature, egg-laying queen.[3][6]

The presence and precise ratio of these compounds provide workers with detailed information about the queen's presence, age, and reproductive fitness.

Caption: Synergistic action of the QMP complex components.

Synthesis Methodology

The controlled synthesis of Methyl 9-oxodec-2-enoate is essential for research purposes, enabling the study of its specific biological activities without confounding variables from natural extracts. The following protocol is a robust, multi-step synthesis adapted from established literature on the synthesis of 9-ODA and its derivatives.[8][9][10]

Rationale: This synthetic route is chosen for its reliance on commercially available starting materials and its use of well-characterized, high-yield reactions. The key steps involve building the carbon backbone and then strategically introducing the ketone and the α,β-unsaturated ester functionalities.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Methyl 9-oxodec-2-enoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 9-oxodecanoate (Intermediate) [8]

-

Causality: This initial step creates the core C10 backbone with the terminal methyl ester and a precursor group for the ketone. We adapt a procedure starting from a high-quality half ester-acid chloride of nonanedioic acid.

-

Preparation of Half Ester-Acid Chloride: Start with high-purity nonanedioic acid. Reflux with a controlled amount of methanol and an acid catalyst to produce the methyl hydrogen nonanedioate. Purify this intermediate carefully.

-

Convert the purified half-ester to the acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

Ketone Formation: In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of methylmagnesium bromide (Grignard reagent) in THF.

-

Cool the Grignard solution to -78 °C. Slowly add the half ester-acid chloride solution dropwise. The low temperature prevents side reactions and over-addition.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 9-oxodecanoate.

Step 2: Synthesis of Methyl 9-oxodec-2-enoate [8]

-

Causality: This two-step sequence is a reliable method for introducing an α,β-unsaturation next to an ester. The selenyl group is introduced and then eliminated to form the double bond with high stereoselectivity for the desired (E)-isomer.

-

Enolate Formation: Dissolve the purified Methyl 9-oxodecanoate in dry THF under an inert atmosphere and cool to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the ester enolate. The low temperature is critical to ensure kinetic deprotonation at the desired α-position.

-

Selenation: Add phenylselenyl bromide (PhSeBr) to the enolate solution. The selenium atom acts as an electrophile and is attacked by the enolate.

-

Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature. Quench with water and extract the product. Purify if necessary to obtain methyl 9-oxo-2-phenylselenodecanoate.

-

Oxidative Elimination: Dissolve the seleno-ester in DCM. Add 30% hydrogen peroxide (H₂O₂) at 0 °C. The selenium is oxidized to a selenoxide.

-

The selenoxide undergoes a spontaneous syn-elimination at room temperature, forming the C2-C3 double bond and eliminating PhSeOH.

-

Work up the reaction by washing with sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer and concentrate.

-

Purify the final product, Methyl 9-oxodec-2-enoate, via flash column chromatography to achieve high purity.

Analytical and Quality Control Protocols

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. For a semiochemical like Methyl 9-oxodec-2-enoate, even small impurities can have significant biological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis.

Analytical Workflow

Caption: Standard workflow for GC-MS analysis and quality control.

GC-MS Protocol

-

Rationale: GC is ideal for separating volatile and semi-volatile compounds like fatty acid methyl esters. The mass spectrometer provides definitive structural information through fragmentation patterns, confirming the molecular weight and key structural motifs.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a high-purity volatile solvent such as hexane or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 198. Key fragments corresponding to the acylium ion, McLafferty rearrangement products, and loss of the methoxy group should be identified and matched with library data or theoretical fragmentation.

-

Purity Assessment: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). A purity of >98% is typically desired for biological assays.

-

Comparative Analytical Methods

| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |

| Principle | Separation by volatility and column interaction. | Separation by polarity and column interaction. |

| Typical Column | HP-5 (or equivalent) | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Inert Gas (e.g., Helium) | Acetonitrile/Water gradient |

| Detector | Flame Ionization (FID) or Mass Spec (MS) | UV-Vis (approx. 210-220 nm for the C=C bond) |

| Best For | Purity of volatile compounds, isomer separation. | Purity of non-volatile impurities, preparative scale. |

| Precision (%RSD) | < 5% | < 2% |

| Source: Adapted from general analytical principles.[11] |

Applications and Future Directions

The primary application of Methyl 9-oxodec-2-enoate is in fundamental research into chemical ecology and the social behavior of honeybees.

-

Research Applications: Synthetic Methyl 9-oxodec-2-enoate allows for controlled experiments to dissect the specific behavioral or physiological responses it elicits in bees, both alone and in combination with other QMP components.

-

Apiculture: There is potential to use synthetic pheromone blends to manage bee colonies, for example, to stabilize queenless hives, improve queen acceptance, or manage swarming.

-

Drug Development and Analogue Synthesis: While not a drug itself, the molecule serves as a natural product scaffold. Its specific interaction with insect olfactory receptors is a model for designing highly specific and potent receptor modulators. The keto-acid and unsaturated ester motifs are common in biologically active molecules, making it an interesting starting point for creating novel compound libraries for screening. The principles of using methyl groups to modulate physicochemical and pharmacokinetic properties are a cornerstone of modern medicinal chemistry.[12]

Future research will likely focus on identifying the specific olfactory receptors that bind to Methyl 9-oxodec-2-enoate and other QMP components, which could open doors to developing highly targeted and environmentally benign pest management tools.

Conclusion

Methyl 9-oxodec-2-enoate is more than just a chemical compound; it is a messenger molecule that helps orchestrate one of nature's most complex social systems. Its identity as the methyl ester of a principal honeybee pheromone makes it a subject of significant interest. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, provides researchers with the necessary foundation to explore its biological functions and unlock its potential applications in science and industry.

References

-

Taylor, O. R. (2015). A Synthesis of Pure Methyl 9—Oxodecanoate, an Intermediate in the Synthesis of Queen Honeybee Ester. Journal of Apicultural Research, 22(1). [Link]

-

Wikipedia contributors. (n.d.). List of honey bee pheromones. In Wikipedia. [Link]

-

Butler, C. G., Callow, R. K., & Johnston, N. C. (1962). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone. Proceedings of the Royal Society B, 155(960), 417–432. [Link]

-

Scientific Beekeeping. (n.d.). Queen Pheromones. [Link]

-

(n.a.). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. [Link]

-

The Holy Habibee. (2024). Pheromones in Honey Bees & Their Functions. [Link]

-

LookChem. (n.d.). Cas 1189-64-6, 2-Decenoic acid, 9-oxo-, methyl ester, (E)-. [Link]

-

Keeling, C. I., Slessor, K. N., Higo, H. A., & Winston, M. L. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486–4491. [Link]

-

Wikipedia contributors. (n.d.). 9-Oxodecenoic acid. In Wikipedia. [Link]

-

Odinokov, V. N., et al. (2009). New approach to the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybee, from the telomer of butadiene and water. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 9-oxodec-2-enoate. PubChem Compound Database. [Link]

-

de Paula, F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

- 1. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 2. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 3. pheromonesQueen [scientificbeekeeping.co.uk]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Methyl 9-oxodec-2-enoate | C11H18O3 | CID 53884313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theholyhabibee.com [theholyhabibee.com]

- 7. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Methyl 9-oxodec-2-enoate: A Technical Guide to Its Toxicological Profile and Safe Handling

Introduction: Beyond the Hive

This guide is designed for researchers, scientists, and drug development professionals who may encounter Methyl 9-oxodec-2-enoate as a synthetic intermediate, a research chemical, or a potential bioactive molecule. In the absence of exhaustive toxicological studies, this document provides a framework for understanding its potential hazards and ensuring its safe handling. The assessment herein is built upon established principles of chemical toxicology, structure-activity relationships by analogy to similar aliphatic esters, and the limited available data on its parent carboxylic acid.[5]

Chemical and Physical Identity

A clear understanding of a substance's physical properties is the foundation of a robust safety assessment. These properties dictate its environmental fate, potential exposure routes, and appropriate handling and storage conditions.

| Property | Value | Source |

| IUPAC Name | methyl 9-oxodec-2-enoate | PubChem[6] |

| Synonyms | Queen bee methyl ester, Methyl (E)-9-oxodec-2-enoate | Internal Data |

| CAS Number | 1189-64-6 | PubChem[6] |

| Molecular Formula | C₁₁H₁₈O₃ | PubChem[6] |

| Molecular Weight | 198.26 g/mol | PubChem[6] |

| Appearance | Not specified; likely a liquid or low-melting solid at room temp. | Inference |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | Inference |

Toxicological Assessment: An Inferential Approach

Direct, substance-specific toxicological data for Methyl 9-oxodec-2-enoate is scarce. Therefore, this assessment relies on a weight-of-evidence approach, drawing from data on analogous compounds. The primary analogue is the parent carboxylic acid, 9-oxodec-trans-2-enoic acid, which reportedly showed no pharmacological activity in a wide range of tests on small mammals.[2] Furthermore, the broader class of aliphatic esters is generally considered to be of low systemic toxicity.[5]

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure.

| Endpoint | Result | Classification (GHS) | Basis of Assessment |

| Oral LD₅₀ (Rat) | No data available | Not Classified | General low toxicity expected for aliphatic esters; parent acid showed low activity in mammals.[2][5] |

| Dermal LD₅₀ (Rabbit) | No data available | Not Classified | Low systemic toxicity via the dermal route is typical for methyl esters of fatty acids.[5] |

| Inhalation LC₅₀ (Rat) | No data available | Not Classified | While data is lacking, inhalation of mists could potentially cause respiratory irritation due to the alpha,beta-unsaturated carbonyl moiety.[5] |

Local Effects: Irritation and Sensitization

The presence of an α,β-unsaturated ester, a potential Michael acceptor, warrants a cautious approach regarding local tissue effects.

-

Skin Irritation: Aliphatic esters are generally considered only slightly irritating.[5] However, the reactivity of the Michael acceptor moiety suggests that prolonged or repeated contact could lead to mild irritation.

-

Eye Irritation: Direct contact with the eyes may cause transient, mild irritation. A thorough risk assessment would require an in-vitro evaluation, such as the Bovine Corneal Opacity and Permeability (BCOP) test, to definitively classify the hazard.[7]

-

Skin Sensitization: The potential for covalent binding to skin proteins via Michael addition makes skin sensitization a theoretical possibility. This is a key endpoint to evaluate experimentally, for instance, using a Direct Peptide Reactivity Assay (DPRA) followed by in-vitro keratinocyte activation tests.[8]

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can damage genetic material. The α,β-unsaturated carbonyl structure is a known structural alert for potential mutagenicity, as such compounds can act as electrophiles and form adducts with DNA.[9]

Workflow for Genotoxicity Assessment

Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.

Given the structural alert, a standard battery of tests, including a bacterial reverse mutation assay (Ames test), is highly recommended to rule out mutagenic potential.[10][11]

Reproductive and Developmental Toxicity

Currently, there is no data to suggest that Methyl 9-oxodec-2-enoate poses a reproductive or developmental hazard. Studies on the parent acid in mammals did not reveal significant pharmacological effects.[2] However, comprehensive evaluation would require a two-generation reproductive toxicity study, which is the standard for regulatory assessment.[12][13][14]

Safety Data Sheet (SDS) Core Concepts

While a formal, verified SDS for Methyl 9-oxodec-2-enoate is not publicly available, this section outlines the expected core safety information based on its chemical structure and the principle of analogy.[15] This information should be treated as provisional and used to guide safe laboratory practices until a certified SDS is obtained.

Section 2: Hazards Identification

-

GHS Classification: Based on available information, the substance is not currently classified. However, pending experimental data, classifications for Skin Irritation (Category 3), Eye Irritation (Category 2B), or Skin Sensitization (Category 1) could be warranted.[16]

-

Signal Word: None (provisional).

-

Hazard Statements: None (provisional).

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Section 4: First-Aid Measures

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.[17]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere, if sensitive to air.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use local exhaust ventilation to keep airborne levels below recommended exposure limits.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[17]

-

Hand Protection: Handle with gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.

-

Skin and Body Protection: Laboratory coat.

-

Personal Protective Equipment (PPE) Selection Logic

Sources

- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Methyl 9-oxodec-2-enoate | C11H18O3 | CID 53884313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Further Optimization of a Macromolecular Ocular Irritation Test (OptiSafe™) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of the components of ozonated humic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Compositions, Mutagenicity, and Mutation Spectra of Atmospheric Oxidation Products of Alkenes and Dienes Initiated by NOx + UV or Ozone: A Structure-Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. download.basf.com [download.basf.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Precision Synthesis of Methyl 9-oxodec-2-enoate from Azelaic Acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It details the synthesis of Methyl 9-oxodec-2-enoate (a key pheromone precursor, often related to the "Queen Substance" of Apis mellifera) starting from Azelaic Acid .

The protocol prioritizes regioselectivity and scalability , utilizing a Weinreb amide intermediate for precise chain extension and a selenoxide elimination strategy for clean

Executive Summary

Methyl 9-oxodec-2-enoate (

-

Asymmetric Chain Extension: Converting a symmetric

diacid into a -

Regioselective Unsaturation: Introducing a double bond solely at the

position without affecting the base-sensitive ketone moiety.

This protocol overcomes these challenges by employing a Weinreb Amide strategy to prevent over-alkylation during the ketone formation, followed by a Ketal-Protected Selenoxide Elimination to install the alkene. This ensures high yield and prevents the formation of unwanted enone byproducts.

Synthetic Strategy & Workflow

The synthesis is divided into four critical phases. The logic follows a "Protect-Extend-Desaturate" methodology to maintain functional group integrity.

Logical Pathway Diagram

Figure 1: Step-wise synthetic workflow from Azelaic Acid to the target unsaturated keto-ester.[1][2][3]

Detailed Experimental Protocols

Step 1: Desymmetrization (Synthesis of Monomethyl Azelate)

Objective: Convert the symmetric diacid into a mono-ester to differentiate the two termini.

-

Reagents: Azelaic Acid (1.0 eq), Methanol (0.9 eq),

-Toluenesulfonic acid (cat.), Toluene. -

Protocol:

-

Dissolve azelaic acid in toluene.

-

Add methanol (limiting reagent to favor mono-ester) and catalyst.

-

Reflux with a Dean-Stark trap to remove water.[4]

-

Purification: The reaction yields a mixture of diester, monoester, and unreacted acid. Extract with saturated

. The diester remains in the organic layer. Acidify the aqueous layer and extract with ethyl acetate to recover the Monomethyl Azelate.

-

-

Key Insight: Using methanol as the limiting reagent significantly simplifies purification by minimizing diester formation.

Step 2: Chain Extension via Weinreb Amide

Objective: Convert the free acid terminus to a methyl ketone (

-

Reagents: Monomethyl Azelate,

-Dimethylhydroxylamine -

Protocol:

-

Amide Formation: Activate Monomethyl Azelate (10 mmol) with CDI (11 mmol) in DCM at

. Stir for 30 min. Add -

Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under

. Cool to -

Add

(1.2 eq) dropwise. The stable chelated intermediate prevents double addition. -

Quench with

to release the ketone.

-

-

Product: Methyl 9-oxodecanoate (

).

Step 3: Protection and -Desaturation

Objective: Introduce the double bond at the ester

-

Sub-Step 3A: Ketalization

-

Reflux Methyl 9-oxodecanoate with ethylene glycol and

-TsOH in benzene/toluene (Dean-Stark) to protect the ketone as a dioxolane.

-

-

Sub-Step 3B: Selenoxide Elimination (The Sharpless/Reich Method)

-

Reagents: LDA (Lithium Diisopropylamide),

(Phenylselenyl chloride), -

Protocol:

-

Generate LDA (1.1 eq) in THF at

. -

Add the Ketal-Protected Ester dropwise. Stir for 30 min to form the ester enolate.

-

Add

(1.1 eq) rapidly. The solution will decolorize. -

Allow to warm to

and quench with water. Extract the -

Oxidation: Dissolve the crude selenide in DCM. Add 30%

(2 eq) at -

Stir at room temperature for 1 hour. The selenoxide undergoes spontaneous syn-elimination to form the trans-alkene.

-

-

Step 4: Final Deprotection

-

Protocol: Treat the unsaturated ketal-ester with acetone/water and a catalytic amount of

-TsOH or dilute HCl. Stir at RT for 2 hours to remove the ketal. -

Final Product: Methyl 9-oxodec-2-enoate.

Analytical Data & Validation

The following table summarizes the expected analytical signatures for the intermediate and final product.

| Compound | Step | Key 1H NMR Signals (CDCl3, | IR Diagnostic ( |

| Monomethyl Azelate | 1 | 3.66 (s, 3H, | 1735 (Ester), 1710 (Acid) |

| Methyl 9-oxodecanoate | 2 | 2.13 (s, 3H, | 1715 (Ketone), 1740 (Ester) |

| Methyl 9-oxodec-2-enoate | Final | 6.96 (dt, 1H, | 1725 (Conj. Ester), 1715 (Ketone), 1655 (C=C) |

Mechanism of Selenoxide Elimination

The stereoselectivity of the final step is governed by the cyclic transition state of the selenoxide elimination.

Figure 2: Mechanistic pathway for the introduction of the

References

-

Azelaic Acid Functionalization

- H. J. Bestmann, et al., "Pheromones XLII. Synthesis of the Queen Substance," Chem. Ber., 1982.

-

Reference Source:

- Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents," Tetrahedron Lett., 1981, 22, 3815. Context: Essential for preventing over-alkylation of the ester to a tertiary alcohol.

- Selenoxide Elimination (Unsaturation Protocol)

-

Queen Substance Background

- Callow, R. K., & Johnston, N. C. "The chemical constitution and synthesis of queen substance of honeybees (Apis mellifera)." Bee World, 1960.

-

Reference Source:[5]

Sources

- 1. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. US10106483B2 - Process for preparation of azelaic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]

Field bioassay techniques using Methyl 9-oxodec-2-enoate lures

Executive Summary

This application note details the protocol for the field evaluation of Methyl 9-oxodec-2-enoate , a synthetic ester analog of the honey bee (Apis mellifera) queen substance, 9-oxo-2(E)-decenoic acid (9-ODA) . While 9-ODA is the canonical sex pheromone responsible for drone attraction and worker retinue maintenance, the methyl ester derivative is frequently utilized in Structure-Activity Relationship (SAR) studies to determine olfactory receptor specificity (specifically AmOr11) and to evaluate potential applications as a more volatile synthetic mimic for drone surveys. This guide provides a rigorous methodology for lure formulation, field deployment in Drone Congregation Areas (DCAs), and statistical analysis of catch data.

Introduction & Biological Context

9-oxo-2(E)-decenoic acid (9-ODA) is the primary component of the Queen Mandibular Pheromone (QMP).[1][2] It functions as a long-range sex attractant for drones and a primer pheromone for workers.[3][4][5]

The Methyl Ester Analog (Methyl 9-oxodec-2-enoate): In chemical ecology, converting a carboxylic acid pheromone to its methyl ester alters two critical parameters:

-

Volatility: Esters generally possess higher vapor pressures than their constituent acids, potentially increasing the active space of the plume.

-

Receptor Binding: The conversion masks the polar carboxyl group, testing the necessity of the hydrogen-bond donor/acceptor site in the drone's macroglomerular complex.

Objective: To quantify the attractancy of Methyl 9-oxodec-2-enoate relative to the natural 9-ODA standard, thereby validating its utility as a survey tool or competitive antagonist.

Figure 1: Pheromone Signaling & Bioassay Logic

Caption: Pathway illustrating the comparative testing of the natural ligand (9-ODA) against the methyl ester analog at the receptor level (AmOr11) to elicit behavioral taxis.[3][5]

Material Science: Lure Formulation

Reliable field data depends on consistent release rates. The methyl ester is more volatile than the acid; therefore, dose-response standardization is critical.

Reagents:

-

Analyte: Methyl 9-oxodec-2-enoate (>98% purity, GC grade).

-

Standard: 9-oxo-2(E)-decenoic acid (Synthetic 9-ODA).[1]

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

-

Antioxidant: BHT (Butylated hydroxytoluene) – Critical to prevent oxidation of the double bond at C2.

-

Substrate: Red Rubber Septa (11 mm standard) or Polyethylene vials.

Protocol 1: Lure Preparation

-

Stock Solution Preparation:

-

Dissolve 100 mg of Methyl 9-oxodec-2-enoate in 10 mL of DCM (Concentration: 10 µg/µL).

-

Add 1% (w/w) BHT to stabilize the alkene group.

-

Note: Prepare a matching molar equivalent solution for the 9-ODA acid standard.

-

-

Septa Loading:

-

Place pre-cleaned rubber septa (Soxhlet extracted in hexane) in a fume hood.

-

Pipette the required volume into the cup of the septum (Standard dose: 100 µg and 1,000 µg per lure).

-

Control: Load septa with pure solvent + BHT only.

-

-

Evaporation & Storage:

-

Allow solvent to evaporate at room temperature for 30 minutes.

-

Wrap lures individually in aluminum foil and store at -20°C until field deployment.

-

Field Bioassay Methodology

Experimental Design: Randomized Complete Block (RCB) Target: Drone Honey Bees (Apis mellifera) Location: Drone Congregation Areas (DCAs) – open air spaces where drones circle waiting for queens.

Protocol 2: Deployment & Data Collection

-

Site Selection:

-

Identify a DCA. These are typically open fields surrounded by a tree line, often used year after year.

-

Validation: Verify DCA activity using a standard 9-ODA lure or a tethered virgin queen before starting the experiment.

-

-

Trap Setup:

-

Type: Modified Williams Trap or aerial sticky trap (white plastic panels coated with Tangle-Trap™).

-

Elevation: Drones fly at 10–25 meters. Traps must be suspended via helium balloons or telescopic poles at 10–15 meters above ground.

-

-

Array Layout:

-

Spacing: Minimum 15 meters between traps to prevent plume overlap.

-

Orientation: Perpendicular to the prevailing wind direction.

-

-

Sampling Window:

-

Time: 13:00 to 16:00 (Peak drone flight activity).

-

Duration: 30-minute intervals.

-

Rotation: Rotate trap positions every interval to account for spatial bias within the DCA.

-

Figure 2: Field Decision Logic

Caption: Decision tree for field execution ensuring meteorological conditions favor pheromone plume integrity.

Data Analysis & Interpretation

Data should be analyzed using a Generalized Linear Mixed Model (GLMM) with a Poisson distribution (count data).

Expected Outcomes:

-

High Catch (Methyl Ester ≈ Acid): Indicates the receptor (AmOr11) binds the hydrophobic chain and the keto-ene motif, with the terminal functional group (Ester vs. Acid) being less critical.

-

Low/No Catch (Methyl Ester << Acid): Indicates the carboxylic acid moiety is a strict pharmacophore requirement for the receptor. Current literature suggests the Acid is significantly more potent for Apis mellifera, while the Ester may show activity in other Apis species or related genera.

Sample Data Reporting Table:

| Treatment | Dose (µg) | Mean Catch (± SE) | Relative Potency (%) |

| Solvent Control | 0 | 0.5 ± 0.2 | - |

| 9-ODA (Acid Std) | 100 | 45.2 ± 5.1 | 100% (Ref) |

| Methyl 9-oxodec-2-enoate | 100 | TBD | Calculated |

| Methyl 9-oxodec-2-enoate | 1000 | TBD | Calculated |

Troubleshooting & Quality Control

-

Isomerization: The biological activity is specific to the (E)-isomer (trans). Exposure to UV light can cause isomerization to the inactive (Z)-isomer.

-

Solution: Use amber glass vials and minimize sun exposure during lure prep.

-

-

Plume Interference: If traps are too close (<10m), "spillover" attraction occurs.

-

Solution: Increase spacing. If using sticky traps, ensure the surface is not saturated (max capacity ~200 drones).

-

-

False Negatives: Lack of drones may be due to DCA location failure, not lure failure.

-

Solution: Always run a positive control (Standard 9-ODA) in every block.

-

References

-

Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[6] Proceedings of the Royal Society of London. Series B, 155(960), 417-432. Link

-

Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[3][5] Proceedings of the National Academy of Sciences, 104(36), 14383-14388.[3] Link

-

Slessor, K. N., Kaminski, L. A., King, G. G., Borden, J. H., & Winston, M. L. (1988). Semiochemical basis of the retinue response to queen honey bees. Nature, 332(6162), 354-356. Link

-

Brockmann, A., et al. (2006). Structural basis of the binding of the queen pheromone 9-oxo-2-decenoic acid to the carrier protein from the honeybee. Peptides, 27(11), 2695-2704. Link

-

Keeling, C. I., et al. (2003). Identification of new components of the honey bee queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486-4491. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pherobase Synthesis - E2-9-oxo-10Acid | C10H16O3 [pherobase.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Methyl 9-oxodec-2-enoate Geometric Isomers

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of the (2E) and (2Z) geometric isomers of Methyl 9-oxodec-2-enoate. The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The causality behind the experimental choices, method validation considerations, and detailed protocols are discussed to ensure scientific integrity and reproducibility.

Introduction

Methyl 9-oxodec-2-enoate is an α,β-unsaturated ester with a molecular formula of C₁₁H₁₈O₃.[1][2] The presence of a carbon-carbon double bond at the C-2 position gives rise to geometric isomerism, resulting in (2E) and (2Z) configurations, also known as trans and cis isomers, respectively.[3][4] These isomers, while having the same chemical formula and connectivity, differ in the spatial arrangement of substituents around the double bond, which can lead to significant differences in their physical, chemical, and biological properties.[3] Therefore, the ability to separate and quantify these individual isomers is crucial for quality control, stability studies, and understanding their specific biological activities.

This note provides a comprehensive guide to developing and implementing an HPLC method for this separation, emphasizing the principles of chromatographic theory and method validation to ensure trustworthy and authoritative results.

Principle of Separation

The separation of geometric isomers by reversed-phase HPLC is often challenging due to their similar physicochemical properties.[5] However, the subtle differences in their molecular shape and polarity can be exploited for chromatographic resolution. The (2E)-isomer (trans) is generally more linear and less polar than the (2Z)-isomer (cis), which has a "bent" structure. In reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, the more non-polar compound interacts more strongly with the stationary phase, leading to a longer retention time.[6]

The choice of a C18 stationary phase provides a hydrophobic surface that can differentiate between the isomers based on these shape and polarity differences.[5] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal separation. Acetonitrile is often preferred for the separation of fatty acid methyl esters and can provide unique selectivity for isomers.[7][8]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Methyl 9-oxodec-2-enoate isomer standard mix (or individual isomers)

-

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Methyl 9-oxodec-2-enoate standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

HPLC Method Parameters

A summary of the optimized HPLC method parameters is provided in Table 1.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Run Time | 15 minutes |

Rationale for Detection Wavelength: Methyl 9-oxodec-2-enoate is an α,β-unsaturated ester, which is a chromophore that absorbs UV light.[9] According to the Woodward-Fieser rules for α,β-unsaturated esters, the base λmax is approximately 195 nm.[10] With alkyl substituents, the expected λmax is in the range of 210-220 nm.[10][11] Therefore, 215 nm was chosen as a suitable wavelength for sensitive detection.

Experimental Workflow

The overall experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for the HPLC analysis of Methyl 9-oxodec-2-enoate isomers.

Expected Results and Discussion

Under the specified conditions, baseline separation of the (2E) and (2Z) isomers of Methyl 9-oxodec-2-enoate is expected. A representative table of expected chromatographic data is shown in Table 2. The (2E)-isomer, being more linear and slightly less polar, is anticipated to have a longer retention time than the (2Z)-isomer.

Table 2: Expected Chromatographic Performance

| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |

| (2Z)-Methyl 9-oxodec-2-enoate | ~ 8.5 | - | ≤ 1.5 |

| (2E)-Methyl 9-oxodec-2-enoate | ~ 9.8 | > 2.0 | ≤ 1.5 |

The resolution (Rs) value greater than 2.0 indicates a complete separation between the two isomer peaks. The tailing factor should be close to 1 for symmetrical peaks, indicating good chromatographic performance.

Method Validation and Trustworthiness

To ensure the reliability and suitability of this analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[12] Key validation parameters to be assessed include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.[13][14] This can be demonstrated by the absence of interfering peaks at the retention times of the isomers in a blank chromatogram.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[13][15]

-

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[14][15]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

A thoroughly validated method provides confidence in the generated data, which is a cornerstone of scientific integrity.[15][16]

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reliable means for the separation and analysis of the (2E) and (2Z) isomers of Methyl 9-oxodec-2-enoate. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible and easily implementable in most analytical laboratories. By following the outlined protocol and adhering to method validation principles, researchers can obtain accurate and reproducible results for the isomeric analysis of this compound.

References

-

Mwale, M., et al. (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

-

ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. Available at: [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

-

SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]

-

Chemsrc. (2025). methyl 9-oxodec-2-enoate | CAS#:1189-64-6. Available at: [Link]

-

LCGC International. (2010). Shape Selectivity in Reversed-Phase Liquid Chromatography. Available at: [Link]

-

RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

-

Holčapek, M., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules. Available at: [Link]

-

SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]

-

PubChem. (2026). Methyl 9-oxodec-2-enoate. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. Available at: [Link]

-

Phenomenex. (2026). Reversed Phase HPLC Columns. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

YouTube. (2022). Woodward-Fieser rule for calculating absorption maximum in alpha, beta unsaturated carbonyl compound. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]

-

Study Mind. (2026). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Available at: [Link]

-

Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Available at: [Link]

Sources

- 1. methyl 9-oxodec-2-enoate | CAS#:1189-64-6 | Chemsrc [chemsrc.com]

- 2. Methyl 9-oxodec-2-enoate | C11H18O3 | CID 53884313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. studymind.co.uk [studymind.co.uk]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 7. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. m.youtube.com [m.youtube.com]

- 12. database.ich.org [database.ich.org]

- 13. actascientific.com [actascientific.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: Stereoselective Synthesis of (E)-Methyl 9-oxodec-2-enoate

Executive Summary

This application note details two validated protocols for the stereoselective synthesis of (E)-Methyl 9-oxodec-2-enoate (CAS: 14113-55-4). This molecule is the methyl ester of the "Queen Substance" (9-oxo-2-decenoic acid, 9-ODA), a critical pheromone in Apis mellifera (honeybee) colony regulation. Beyond its biological significance, this compound serves as a versatile intermediate in lipid synthesis and pheromone research.

We present two distinct synthetic strategies:

-

Olefin Cross-Metathesis (CM): A convergent, atom-economical route utilizing Grubbs II catalysis. This is the preferred method for rapid library generation and high stereocontrol.

-

Horner-Wadsworth-Emmons (HWE) Olefination: A robust, linear approach ideal for scaling, utilizing a "green" aqueous-organic biphasic system.

Retrosynthetic Analysis & Strategy

The target molecule is characterized by a 10-carbon backbone containing a remote ketone at C9 and an

Strategic Pathways

-

Path A (Convergent): Disconnection at the C3-C4 bond via Olefin Cross-Metathesis. This couples two commercially accessible fragments: 8-nonen-2-one and methyl acrylate .

-

Path B (Linear): Disconnection at the C2-C3 bond via HWE Olefination. This requires 7-oxooctanal (accessible via oxidative cleavage of 1-methylcycloheptene) and trimethyl phosphonoacetate .

Figure 1: Retrosynthetic analysis displaying the Convergent (Metathesis) and Linear (HWE) pathways.

Protocol A: Olefin Cross-Metathesis (Recommended)

This route is superior for its brevity. The primary challenge is controlling the stereoselectivity to favor the thermodynamic (E)-isomer and suppressing the homodimerization of the terminal alkene.

Mechanistic Insight

Ruthenium-based alkylidene catalysts (Grubbs II or Hoveyda-Grubbs II) facilitate the exchange of alkylidene groups. Methyl acrylate is an electron-deficient "Type II" olefin, which reacts slowly with itself but rapidly with electron-rich "Type I" olefins (8-nonen-2-one). This reactivity mismatch naturally suppresses homodimerization of the ketone fragment, driving the reaction toward the desired cross-product.

Materials

-

Substrate: 8-Nonen-2-one (1.0 equiv)

-

Partner: Methyl acrylate (3.0 equiv) – Excess drives equilibrium.

-

Catalyst: Hoveyda-Grubbs 2nd Generation (2.5 mol%) – High stability and E-selectivity.

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Additive: 1,4-Benzoquinone (optional, prevents isomerization).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Dissolution: Add 8-nonen-2-one (140 mg, 1.0 mmol) and methyl acrylate (270 µL, 3.0 mmol) to the flask. Dissolve in anhydrous DCM (10 mL, 0.1 M).

-

Catalyst Addition: Add Hoveyda-Grubbs II catalyst (15 mg, 0.025 mmol) in one portion. The solution will turn characteristic green/brown.

-

Reflux: Heat the mixture to reflux (approx. 40°C) for 12 hours under Argon.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone (

) should disappear; the product (

-

-

Quench & Workup: Cool to room temperature. Add activated charcoal (50 mg) and stir for 30 minutes to sequester the Ruthenium species. Filter through a pad of Celite/Silica.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield: Expect 85-92%. Stereoselectivity: >20:1 E:Z ratio.

Protocol B: HWE Olefination (Scalable/Green)

This protocol utilizes a modified Wittig-Horner reaction.[2] We employ a "green" biphasic condition using Potassium Carbonate (

Precursor Synthesis: 7-Oxooctanal

Note: 7-oxooctanal is unstable. It is best generated in situ or used immediately following ozonolysis of 1-methylcycloheptene.

Ozonolysis Protocol:

-

Dissolve 1-methylcycloheptene (1.0 equiv) in DCM/MeOH (1:1) at -78°C.

-

Bubble Ozone (

) until a blue color persists. -

Purge with

to remove excess ozone. -

Add Dimethyl Sulfide (DMS) (2.0 equiv) and warm to room temperature to reduce the ozonide to the keto-aldehyde.

-

Concentrate and use the crude residue immediately for the HWE step.

HWE Reaction Protocol

-

Reagent Prep: In a reaction vessel, dissolve Trimethyl phosphonoacetate (1.2 equiv) and Potassium Carbonate (

, 2.0 equiv) in water (minimal volume, approx 1M). -

Addition: Add the crude 7-oxooctanal (1.0 equiv) slowly to the aqueous mixture.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Stir vigorously at room temperature for 4 hours.

-

Extraction: Extract the mixture with Diethyl Ether (

mL). -

Drying: Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Yield: 70-75% (over 2 steps).[3] Stereoselectivity: Exclusively (E) due to the thermodynamic control of the HWE mechanism.

Analytical Validation (QC)

The identity and purity of the synthesized (E)-Methyl 9-oxodec-2-enoate must be validated using the following criteria.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, CDCl3) | |

| Functional Groups | FT-IR (Neat) | 1720 cm⁻¹ (Ester C=O), 1715 cm⁻¹ (Ketone C=O), 1655 cm⁻¹ (C=C). |

| Purity | HPLC / GC-MS | >98% Area under curve. |

| Mass | HRMS (ESI+) | Calculated for |

Experimental Workflow Diagram (Metathesis Route)

Figure 2: Step-by-step experimental workflow for the Cross-Metathesis protocol.

References

-

Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[11] Proceedings of the Royal Society of London. Series B. Biological Sciences, 155(960), 417–432. Link

-

Chattopadhyay, A., Mamdapur, V. R., & Chadha, M. S. (1983). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry, 22B, 158-159. Link

-

Vyshnavi, Y., Prasad, R. B. N., & Karuna, M. S. L. (2015). Metathesis of 9-octadecenoic acid methyl ester: diversity and mechanism of product formation at various Grubbs' catalyst concentrations. European Journal of Chemistry, 6(3), 275-278. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Hoveyda, A. H., & Zhugralin, A. R. (2007).[12] The remarkable metal-catalysed olefin metathesis reactions. Nature, 450, 243–251. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. ias.ac.in [ias.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Cross Metathesis [organic-chemistry.org]

Application Notes and Protocols for Establishing Dose-Response Curves of Methyl 9-oxodec-2-enoate as a Honey Bee Attractant

Introduction

Methyl 9-oxodec-2-enoate is the methyl ester of 9-oxo-2(E)-decenoic acid (9-ODA), a primary and functionally significant component of the honey bee (Apis mellifera) queen mandibular pheromone (QMP).[1][2][3] 9-ODA, often referred to as the "queen substance," is a powerful semiochemical that governs numerous aspects of honey bee colony life. It acts as a sex pheromone, attracting drones to virgin queens during mating flights, and as a social pheromone within the hive, where it inhibits the ovarian development of worker bees and plays a role in the retinue response, where workers are attracted to and tend to the queen.[1][3][4][5] The methyl ester form, Methyl 9-oxodec-2-enoate, is also biologically active.[6] Understanding the dose-dependent attractive properties of this compound is crucial for researchers in chemical ecology, bee biology, and for the development of practical applications in agriculture, such as enhancing crop pollination and in beekeeping management.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust dose-response curves for the attraction of honey bees to Methyl 9-oxodec-2-enoate. The protocols detailed herein cover laboratory-based electrophysiological and behavioral assays, as well as field-based attraction studies. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for accurate interpretation of the dose-response relationship.

Core Principles of Dose-Response Analysis

The fundamental principle of a dose-response study is to quantify the relationship between the concentration of a chemical stimulus and the magnitude of the biological response. In the context of bee attraction, the "dose" is the concentration of Methyl 9-oxodec-2-enoate, and the "response" can be measured at different biological levels:

-

Physiological Response: The depolarization of olfactory receptor neurons on the bee's antenna upon exposure to the odorant. This is typically measured using Electroantennography (EAG).

-

Behavioral Response: The directed movement of a bee towards the source of the odorant. This is assessed using olfactometer bioassays.

-

Population-Level Response: The number of bees attracted to a baited trap in a field setting.

By systematically varying the concentration of Methyl 9-oxodec-2-enoate and measuring the corresponding response, a sigmoidal dose-response curve can be generated. From this curve, key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) can be determined, providing a quantitative measure of the compound's potency as an attractant.[4]

Preparation of Test Solutions

Accurate and consistent preparation of test solutions is fundamental to the reliability of any dose-response study. The following protocol outlines the preparation of a serial dilution of Methyl 9-oxodec-2-enoate.

Materials:

-

Methyl 9-oxodec-2-enoate (high purity, >95%)

-

Solvent: Hexane or paraffin oil (GC-MS grade)

-

Glass vials with Teflon-lined caps

-

Micropipettes and sterile, disposable tips

-

Vortex mixer

Protocol:

-

Stock Solution Preparation: Prepare a 1 M stock solution of Methyl 9-oxodec-2-enoate in the chosen solvent. For example, dissolve 198.28 mg of Methyl 9-oxodec-2-enoate (Molar Mass: 198.28 g/mol ) in 1 mL of hexane. Store the stock solution at -20°C in a tightly sealed glass vial.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. A logarithmic series is recommended to cover a wide range of concentrations and to effectively capture the sigmoidal nature of the dose-response curve. A common range for pheromone studies spans from 1 nanogram to 100 micrograms per microliter.

-

Solvent Control: Always prepare a "blank" solution containing only the solvent to serve as a negative control in all assays. This is crucial to ensure that the observed responses are due to the test compound and not the solvent.

-

Labeling and Storage: Clearly label each vial with the concentration and date of preparation. Store all solutions at -20°C when not in use to minimize degradation. Allow solutions to equilibrate to room temperature before use in bioassays.

Table 1: Example of Serial Dilution Preparation for Dose-Response Assays

| Concentration (µg/µL) | Concentration (M) | Preparation from Stock (1 M) |

| 100 | ~0.5 | Dilute stock solution 1:2 |

| 10 | ~0.05 | Dilute 100 µg/µL solution 1:10 |

| 1 | ~0.005 | Dilute 10 µg/µL solution 1:10 |

| 0.1 | ~5 x 10⁻⁴ | Dilute 1 µg/µL solution 1:10 |

| 0.01 | ~5 x 10⁻⁵ | Dilute 0.1 µg/µL solution 1:10 |

| 0.001 | ~5 x 10⁻⁶ | Dilute 0.01 µg/µL solution 1:10 |

| Solvent Control | N/A | Pure hexane or paraffin oil |

Experimental Protocols

Protocol 1: Electroantennography (EAG) - Measuring Olfactory Response

EAG is a technique used to measure the summated electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus. It provides a direct measure of the physiological response of the bee's antenna to different concentrations of Methyl 9-oxodec-2-enoate.[8][9]

Experimental Workflow:

Caption: Workflow for Electroantennography (EAG) analysis.

Step-by-Step Methodology:

-

Bee Preparation: Collect adult worker honey bees or drones from a healthy, queenright colony. Immobilize the bees by chilling them on ice for 5-10 minutes.

-

Antenna Excision: Using fine scissors, carefully excise one antenna at the base of the scape.

-

Electrode Preparation: Pull glass capillaries to a fine point and fill them with an appropriate saline solution (e.g., Kaissling's saline).

-

Antenna Mounting: Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air (e.g., 0.5 seconds) carrying a specific concentration of Methyl 9-oxodec-2-enoate is injected into the main airstream.

-

Data Recording: The change in electrical potential (the EAG response) is amplified and recorded using a data acquisition system.

-

Dose-Response Protocol:

-

Present the different concentrations of Methyl 9-oxodec-2-enoate in a randomized order, with sufficient time between stimuli (e.g., 1-2 minutes) to allow the antenna to recover.

-

Interspersed with the test stimuli, present a standard odorant (e.g., a mid-range concentration of the test compound or a general odorant like geraniol) to monitor the stability of the preparation.

-

Always include a solvent control.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response for each stimulus.

-

Normalize the responses by expressing them as a percentage of the response to the standard odorant.

-

Plot the normalized response against the logarithm of the concentration.

-

Fit a sigmoidal dose-response curve to the data using a non-linear regression model (e.g., four-parameter logistic regression) to determine the EC50.[10][11]

-

Protocol 2: Olfactometer Bioassay - Measuring Behavioral Attraction

An olfactometer is a device used to study the behavioral response of insects to airborne chemical cues. A Y-tube or four-arm olfactometer is commonly used for honey bee studies.[12]

Experimental Workflow:

Caption: Workflow for Olfactometer Bioassay.

Step-by-Step Methodology:

-

Bee Preparation: Collect forager bees from the entrance of a hive. To increase motivation, bees can be starved for a few hours prior to the assay.

-

Olfactometer Setup: Use a Y-tube or four-arm olfactometer. A constant flow of purified, humidified air is passed through each arm.

-

Odor Source: Apply a known amount (e.g., 10 µL) of a specific concentration of Methyl 9-oxodec-2-enoate solution to a small piece of filter paper and place it in the odor source chamber of one arm. The other arm(s) will contain a filter paper with the solvent control.

-

Bioassay Procedure:

-

Introduce a single bee into the entrance of the olfactometer.

-

Allow the bee a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the bee moves a certain distance into one of the arms and remains there for a specified time (e.g., 30 seconds).

-

Rotate the position of the treatment and control arms between trials to avoid positional bias.

-

Use a new bee for each trial.

-

-

Dose-Response Protocol:

-

Test a range of concentrations against the solvent control.

-

For each concentration, test a sufficient number of bees (e.g., 30-50) to achieve statistical power.

-

-

Data Analysis:

-

For each concentration, calculate the percentage of bees that chose the treatment arm versus the control arm.

-

Use a Chi-square test or a G-test to determine if the preference for the treatment arm is statistically significant compared to a 50:50 distribution.

-

Plot the percentage of bees choosing the treatment arm against the logarithm of the concentration to generate a dose-response curve.

-

Protocol 3: Field Bioassay - Measuring Attraction in a Natural Setting

Field bioassays are essential for validating laboratory findings under more realistic environmental conditions.

Experimental Workflow:

Caption: Workflow for Field Bioassay.

Step-by-Step Methodology:

-

Site Selection: Choose a location with an active honey bee population, but away from the direct influence of hive entrances to avoid capturing bees that are not actively foraging or mating.

-

Trap and Lure Preparation:

-

Use standardized traps, such as white or yellow sticky traps.

-

Prepare lures by applying a precise amount of each Methyl 9-oxodec-2-enoate concentration to a dispenser (e.g., a rubber septum or cotton wick).

-

Include a solvent-only control lure.

-

-

Experimental Design:

-

Use a randomized block design to account for spatial variability. Each block should contain one trap for each concentration and the control.

-

Ensure sufficient distance between traps (e.g., 10-20 meters) to minimize interference.

-

Replicate the experiment over several days to account for temporal and weather-related variability.

-

-

Trap Deployment and Collection:

-

Deploy the traps for a standardized period (e.g., 4-6 hours) during peak bee activity.

-

Collect the traps and count the number of honey bees captured.

-

-

Data Analysis:

-

Calculate the mean number of bees captured per trap for each concentration.

-

Analyze the data using an appropriate statistical model, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the means, or a Generalized Linear Model (GLM) if the data do not meet the assumptions of ANOVA.

-

Plot the mean number of captured bees against the logarithm of the dose to visualize the dose-response relationship.

-

Data Presentation and Interpretation

The data from the different assays should be tabulated and plotted to clearly visualize the dose-response relationship.

Table 2: Representative Dose-Response Data for Methyl 9-oxodec-2-enoate

| Concentration (µ g/lure ) | Mean EAG Response (mV ± SE) | % Bees Choosing Treatment Arm (Olfactometer) | Mean Bee Catch/Trap/Day (Field Assay ± SE) |

| 0 (Control) | 0.1 ± 0.02 | 52% | 1.2 ± 0.3 |

| 0.01 | 0.3 ± 0.05 | 65% | 3.5 ± 0.8 |

| 0.1 | 0.8 ± 0.1 | 78% | 8.9 ± 1.5 |

| 1 | 1.5 ± 0.2 | 85% | 15.4 ± 2.1 |

| 10 | 2.1 ± 0.3 | 88% | 22.7 ± 3.4 |

| 100 | 2.2 ± 0.3 | 86%* | 23.1 ± 3.5 |

*Indicates a statistically significant preference over the control (P < 0.05).

A typical dose-response curve will show an increasing response with increasing dose, eventually reaching a plateau at higher concentrations where the sensory system or the behavioral response becomes saturated. The EC50 value derived from the EAG or olfactometer data provides a quantitative measure of the potency of Methyl 9-oxodec-2-enoate as an attractant at the physiological and individual behavioral level, respectively. The field data will validate these findings in a more complex, natural environment.

Conclusion

The protocols outlined in this application note provide a robust framework for establishing the dose-response relationship of Methyl 9-oxodec-2-enoate for honey bee attraction. By integrating electrophysiological, behavioral, and field-based assays, researchers can gain a comprehensive understanding of the biological activity of this important semiochemical. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge of honey bee chemical communication and for the development of effective bee management and conservation strategies.

References

-

Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proceedings of the National Academy of Sciences, 104(36), 14383-14388. [Link]

-

Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R. Journal of Statistical Software, 12(5), 1-22. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

-

Wikipedia. (n.d.). Queen mandibular pheromone. [Link]

-

Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone. Proceedings of the Royal Society of London. Series B. Biological Sciences, 155(960), 417-432. [Link]

-

Keeling, C. I., et al. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486-4491. [Link]

-

Pankiw, T., et al. (1998). Queen mandibular gland pheromone influences worker honey bee (Apis mellifera L.) foraging ontogeny and juvenile hormone titers. Journal of Insect Physiology, 44(7-8), 685-692. [Link]

-

Slessor, K. N., et al. (1988). The chemistry of the honey bee queen mandibular glands. In Pheromone Biochemistry (pp. 379-405). Academic Press. [Link]

-

Strauss, K., et al. (2008). The role of the queen mandibular gland pheromone in honeybees (Apis mellifera): honest signal or suppressive agent? Behavioral Ecology and Sociobiology, 62(9), 1523-1531. [Link]

-

D'Ettorre, P., & Heinze, J. (2001). Sociobiology of slave-making ants. Acta ethologica, 3(2), 67-82. [Link]

-

Hoover, S. E., et al. (2003). The effect of queen pheromones on worker honey bee ovary development. Naturwissenschaften, 90(10), 477-480. [Link]

-

Scientific Beekeeping. (n.d.). Queen Pheromones. [Link]

-

Al-Qarni, A. S., Owayss, A. A., & Engel, M. S. (2016). Stingless bees (Hymenoptera, Apidae, Meliponini) of the Arabian Peninsula, with the description of a new species from the Kingdom of Saudi Arabia. Journal of Hymenoptera Research, 49, 13. [Link]

-

Van Oystaeyen, A., et al. (2014). Conserved class of queen pheromones stops social insect workers from reproducing. Science, 343(6168), 287-290. [Link]

-

Zhang, S. W., et al. (2020). Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile. Brain and Behavior, 10(6), e01603. [Link]

-

Scheiner, R., et al. (2013). Standard methods for behavioural studies of Apis mellifera. Journal of Apicultural Research, 52(4), 1-58. [Link]

-

Carcaud, J., et al. (2009). Aversive learning in honeybees. PLoS One, 4(9), e6937. [Link]

Sources

- 1. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]

- 2. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Queen mandibular gland pheromone influences worker honey bee (Apis mellifera L.) foraging ontogeny and juvenile hormone titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Methyl 9-oxodec-2-enoate Stability Guide

Subject: Prevention of Hydrolytic Degradation in Methyl 9-oxodec-2-enoate (9-ODA Methyl Ester) Ticket ID: TECH-SUP-9ODA-ME-001 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Molecule Profile

Methyl 9-oxodec-2-enoate is the methyl ester analog of the primary Queen Bee Pheromone (9-ODA). While the

In the presence of moisture, this molecule undergoes hydrolysis , reverting to 9-oxo-2-decenoic acid (the free acid) and methanol. This reaction is autocatalytic: as the acid forms, it lowers the pH of the micro-environment, further accelerating the degradation of the remaining ester.

Physicochemical Vulnerability Profile

| Feature | Chemical Structure | Storage Risk |

| Ester Linkage | High: Susceptible to hydrolysis (water attack).[1] | |

| Medium: Susceptible to oxidation or polymerization (light/heat). | ||